2-Buten-2-ylboronic acid pinacol ester
Overview
Description
2-Buten-2-ylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions. Its structure consists of a butenyl group attached to a boronic acid moiety, which is further stabilized by a pinacol ester group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Buten-2-ylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the hydroboration of 2-butyne with a borane reagent, followed by esterification with pinacol. The reaction typically proceeds under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Buten-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to yield alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halides or organometallic compounds are employed under conditions that often involve catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes. Substitution reactions can result in a wide range of functionalized organic molecules.
Scientific Research Applications
2-Buten-2-ylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-Buten-2-ylboronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, for instance, the boronic ester reacts with a halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-buten-2-ylboronic acid pinacol ester
- 2-Buten-1-ylboronic acid pinacol ester
- 2-Buten-2-ylboronic acid
Uniqueness
Compared to similar compounds, 2-Buten-2-ylboronic acid pinacol ester offers unique advantages such as higher stability and reactivity. Its pinacol ester group provides additional stabilization, making it more suitable for various synthetic applications. Additionally, its structure allows for versatile functionalization, which is beneficial in complex organic synthesis.
Properties
IUPAC Name |
2-but-2-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZPWTQUZJEVQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167773-06-0, 91890-02-7 | |
Record name | 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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